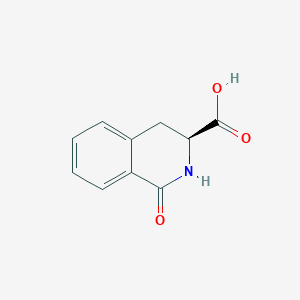
(S)-1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Cat. No. B8753835
M. Wt: 191.18 g/mol
InChI Key: YXSGIZSINDRUBG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04537967
Procedure details


1.1 g of triethyl amine was added to a suspension of 1.0 g of 1-oxo-1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid in 10 ml of acetonitrile. A solution of 3-acetylthiopropionyl chloride (3-acethylthiopropionyl chloride was prepared by adding 1.0 g of thionyl chloride to a solution of 0.8 g of 3-acetylthiopropionic acid in 5 ml of benzene, stirring the solution overnight at room temperature and distilling off the solvent and excess thionyl chloride) in 5 ml of acetonitrile was added drop by drop to the suspension which was ice-cooled. After stirring the mixture for 2 hours at room temperature, the solvent was distilled off, 20 ml of ethylacetate and 10 ml of water were added to the residue and the solution was shaken and the organic phase separated and washed. The organic phase was dried over anhydrous Glauber's salt, the solvent was distilled off and then the residue was recrystalized from benzene to obtain 0.9 g of 2-(3-acetylthiopropionyl)-1-oxo-1,2,3,4-tetrahydro- 3-isoquinoline carboxylic acid as a colorless microcrystalline material.
Name
3-acetylthiopropionyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Quantity
1 g
Type
reactant
Reaction Step Three



Name

Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH:4]([C:12]([OH:14])=[O:13])[NH:3]1.[C:15]([CH2:18][CH2:19][C:20]([Cl:22])=[S:21])(=[O:17])[CH3:16].S(Cl)(Cl)=O.C(CCC(O)=S)(=O)C>C(#N)C.C1C=CC=CC=1.C(N(CC)CC)C>[Cl-:22].[C:15]([CH2:18][CH2:19][C:20]([N:3]1[CH:4]([C:12]([OH:14])=[O:13])[CH2:5][C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:2]1=[O:1])=[S:21])(=[O:17])[CH3:16]
|
Inputs


Step One
|
Name
|
3-acetylthiopropionyl chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)CCC(=S)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)CCC(=S)O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C1NC(CC2=CC=CC=C12)C(=O)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
1.1 g
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirring the solution overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
distilling off the solvent and excess thionyl chloride) in 5 ml of acetonitrile
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added drop by drop to the suspension which
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring the mixture for 2 hours at room temperature
|
|
Duration
|
2 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
20 ml of ethylacetate and 10 ml of water were added to the residue
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was shaken
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over anhydrous Glauber's salt
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystalized from benzene
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[Cl-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)CCC(=S)N1C(C2=CC=CC=C2CC1C(=O)O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
